![molecular formula C17H14FN3O2S B6513766 N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]thiophene-2-carboxamide CAS No. 1788676-30-1](/img/structure/B6513766.png)
N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]thiophene-2-carboxamide
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Description
N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H14FN3O2S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.07907603 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]thiophene-2-carboxamide (CAS Number: 1788676-30-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H14FN3O2S, with a molecular weight of 343.4 g/mol. The structure includes a thiophene ring, a fluorophenoxy group, and a pyrimidine moiety, which contribute to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorophenoxy group enhances binding affinity to various enzymes and receptors, while the dimethylpyrimidinyl portion contributes to stability and bioavailability.
Target Interactions
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It has been shown to modulate receptor activity, potentially affecting signal transduction pathways critical for cellular responses.
Biological Activity
Research has indicated several areas where this compound exhibits significant biological activity:
Anticancer Properties
Studies have demonstrated that this compound possesses anticancer activity against various cancer cell lines. It appears to induce apoptosis (programmed cell death) through:
- Cell Cycle Arrest : Inhibition of key proteins that regulate the cell cycle.
- Induction of Apoptosis : Activation of apoptotic pathways leading to cancer cell death.
Antimicrobial Activity
The compound has also shown potential antimicrobial properties:
- Bactericidal Effects : Effective against certain gram-positive and gram-negative bacteria.
- Fungal Inhibition : Demonstrated antifungal activity in vitro.
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound:
Study | Findings |
---|---|
Study 1 | Evaluated anticancer effects on breast cancer cell lines; showed significant reduction in cell viability at concentrations above 10 µM. |
Study 2 | Assessed antimicrobial activity; exhibited bactericidal effects against Staphylococcus aureus with an MIC of 8 µg/mL. |
Study 3 | Investigated mechanism of action; identified apoptosis induction via caspase activation in colon cancer cells. |
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-10-15(21-16(22)14-8-5-9-24-14)11(2)20-17(19-10)23-13-7-4-3-6-12(13)18/h3-9H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRNANYJQPABAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC2=CC=CC=C2F)C)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.